![molecular formula C19H21N3O3S B2560136 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide CAS No. 946229-00-1](/img/structure/B2560136.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide
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Overview
Description
The compound is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Researchers synthesized 1,3,4-thiadiazole derivatives using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials. The newly synthesized compounds were characterized by various techniques such as ^1H NMR, ^13C NMR, IR, MS, and elemental analysis. In antimicrobial tests, four compounds demonstrated superior activity against E. coli, B. mycoides, and C. albicans .
Antioxidant Properties
While not directly studied for this compound, related thiazole derivatives have shown in vitro antioxidant activity. Investigating its potential as an antioxidant could be a valuable avenue for further research .
Industrial Applications
The benzothiazole scaffold is versatile and finds applications in various industrial fields. For instance, 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates and possess β-D-galactosidase activities. These compounds are used in bacterial detection and other industrial processes .
Future Directions
Thiazole derivatives have been the subject of much research due to their diverse biological activities . Future research may focus on the design and development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-11-6-7-12(2)17-16(11)20-19(26-17)22(10-14-5-4-8-24-14)18(23)15-9-13(3)21-25-15/h6-7,9,14H,4-5,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTPIVMZAQEAOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)C4=CC(=NO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide |
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